4-Propionylphenyl 5-bromo-2-furoate
Description
4-Propionylphenyl 5-bromo-2-furoate is a brominated furan ester derivative characterized by a 5-bromo-2-furoate moiety esterified with a 4-propionylphenyl group.
The synthesis of such esters typically involves coupling 5-bromo-2-furoic acid derivatives with substituted phenols under acidic or catalytic conditions. For example, t-Butyl 5-bromo-2-furoate (compound 82) was synthesized via reaction of 5-bromo-2-furoic acid (79) with sulfuric acid and magnesium sulfate in dichloromethane, though detailed yields or conditions are unspecified . Similar protocols may apply to this compound, with the propionylphenyl group introducing steric and electronic variations affecting reactivity and physical properties.
Properties
Molecular Formula |
C14H11BrO4 |
|---|---|
Molecular Weight |
323.14 g/mol |
IUPAC Name |
(4-propanoylphenyl) 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C14H11BrO4/c1-2-11(16)9-3-5-10(6-4-9)18-14(17)12-7-8-13(15)19-12/h3-8H,2H2,1H3 |
InChI Key |
VXAINPJALYJYOM-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 4-propionylphenyl 5-bromo-2-furoate:
Physicochemical Properties
- Melting Points : Brominated furan esters exhibit varied melting points depending on substituents. For instance, N-Boc-5-(2,4-dichlorophenyl)-5-hydroxypyrrol-2(5H)-one (78j) melts at 135°C (decomposition) , while methyl esters (e.g., Methyl 5-bromo-2-furoate) likely have lower melting points due to reduced molecular rigidity.
- Solubility : Bulky aryl esters (e.g., 3,4-dimethylphenyl or 4-propionylphenyl derivatives) are expected to exhibit lower solubility in polar solvents compared to methyl or ethyl esters.
- Reactivity : The propionylphenyl group may enhance electron-withdrawing effects at the ester carbonyl, increasing susceptibility to nucleophilic attack compared to alkyl esters.
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